molecular formula C4H12Cl2N2 B053581 (3R)-(-)-3-Aminopyrrolidine Dihydrochloride CAS No. 116183-81-4

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Cat. No. B053581
CAS RN: 116183-81-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-RZFWHQLPSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves complex organic reactions, highlighting the intricate methodologies required to obtain specific enantiomers and derivatives. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives demonstrates the multi-step processes involved in achieving desired stereochemistry through reactions such as stereoselective osmium tetraoxide addition and subsequent reductions and deprotections (Goli et al., 1994). These methodologies underscore the complexity and precision required in synthesizing specific pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is elucidated using advanced NMR techniques, which are critical for confirming the stereochemistry and structural integrity of synthesized compounds. The assignment of 1H^1H and 13C^{13}C NMR signals in the synthesis of related compounds, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, provides a basis for understanding the molecular structure of "(3R)-(-)-3-Aminopyrrolidine Dihydrochloride" derivatives (Goli et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can include asymmetric synthesis, highlighting the importance of enantiomeric purity in pharmaceutical applications. Studies on the asymmetric synthesis and properties of related compounds offer insights into the reactivity and functionalization potential of pyrrolidine derivatives (Rosen et al., 1988). These reactions underscore the versatility and reactivity of the pyrrolidine core in synthesizing biologically active molecules.

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are pivotal in the development and application of pyrrolidine derivatives. The synthesis and characterization of platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand reveal how modifications in the pyrrolidine structure can influence physical properties, impacting solubility and potentially the drug's bioavailability (Diakos et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with nucleophiles and electrophiles, is essential for further functionalization and application of pyrrolidine derivatives. The study on the reaction of 3-aminopyrrole with 1,3,5-triazines illustrates the diverse reactivity patterns that can be expected from pyrrolidine derivatives, ranging from cycloadditions to substitution reactions, which are fundamental for designing compounds with targeted biological activities (De Rosa et al., 2013).

Scientific Research Applications

Enantioselective Synthesis

(3R)-(-)-3-Aminopyrrolidine dihydrochloride serves as a versatile key intermediate for chiral pharmaceuticals. Its enantiopure form can be obtained through practical resolution via diastereomeric salt formation, optimized for industrial-scale production, indicating its critical role in the synthesis of chiral compounds (Sakurai, Yuzawa, & Sakai, 2008).

Asymmetric Synthesis

The compound is pivotal in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, showcasing its utility in producing complex chiral molecules with high diastereomeric and enantiomeric excess, thus highlighting its significance in advancing synthetic organic chemistry (Bunnage et al., 2004).

Interaction with Polynucleotides

Research on the interaction of cis-dichloro-(1,2 diethyl-3-aminopyrrolidine)Pt(II) complex with polynucleotides like poly(I), poly(C), and poly(I) x poly(C) sheds light on its potential application in understanding drug-DNA interactions. This is crucial for the development of platinum-based anticancer drugs, providing insights into the mechanism of action at the molecular level (Vives et al., 2001).

Crystal Structure Analysis

The crystal structure of rac-3-ammoniopyrrolidinium perchlorate provides valuable information on the geometrical and electronic properties of 3-aminopyrrolidine derivatives. Such studies are foundational for the design of new materials and understanding the structural basis of their reactivity and interaction with other molecules (Kuppert, Roth, Sander, & Hegetschweiler, 2001).

Electrocatalysis

The one-pot synthesis approach to creating three-dimensional freestanding porous PtAg hollow chain-like networks, with 3-aminopyrrolidine dihydrochloride acting as the structure director, underscores its utility in developing advanced materials for electrocatalysis. This application is particularly relevant in the context of fuel cells, highlighting the role of 3-aminopyrrolidine derivatives in energy conversion technologies (Wang, Liu, Lin, Yuan, & Feng, 2017).

properties

IUPAC Name

(3R)-pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542330
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride

CAS RN

116183-81-4
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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